Tert-butyl 2,4,6-trifluorobenzoate
Description
Tert-butyl 2,4,6-trifluorobenzoate is a fluorinated aromatic ester characterized by a tert-butyl ester group attached to a benzoic acid derivative substituted with fluorine atoms at the 2-, 4-, and 6-positions. The trifluorinated aromatic ring imparts strong electron-withdrawing effects, which may enhance stability against hydrolysis and influence reactivity in cross-coupling reactions or nucleophilic substitutions. Such properties are critical in drug design, where fluorine substitution improves metabolic stability and bioavailability .
The molecular formula of this compound can be inferred as C₁₁H₁₁F₃O₂ (assuming the parent acid is 2,4,6-trifluorobenzoic acid), with a molecular weight of 232.20 g/mol.
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
tert-butyl 2,4,6-trifluorobenzoate |
InChI |
InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3 |
InChI Key |
KBALYSZZHJYROL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between tert-butyl 2,4,6-trifluorobenzoate and related compounds:
Key Findings:
Substituent Influence: The trifluoro substitution in this compound enhances ring electron deficiency compared to mono- or di-substituted analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate). This may reduce susceptibility to electrophilic attack but improve stability in acidic/basic conditions . Bromine in analogs like tert-butyl 4-bromo-2-fluorobenzoate serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in the trifluoro derivative due to the absence of a leaving group .
Functional Versatility: While brominated analogs are tailored for cross-coupling, the trifluoro derivative may excel in directing further substitutions (e.g., nitration, sulfonation) due to fluorine’s meta-directing effects . Contrastingly, tert-butyl 2-amino-4,4,4-trifluorobutanoate (a non-aromatic analog) leverages its amino group for chiral synthesis, highlighting divergent applications despite shared fluorination.
Research and Industrial Implications
The trifluoro derivative’s unique electronic profile positions it as a candidate for high-value intermediates in fluorinated drug candidates (e.g., kinase inhibitors or CNS agents). However, its synthetic challenges—such as regioselective fluorination—may limit scalability compared to brominated analogs, which benefit from established bromination methodologies .
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